molecular formula C24H33N3O3S B6496239 2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide CAS No. 955778-11-7

2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide

Cat. No. B6496239
CAS RN: 955778-11-7
M. Wt: 443.6 g/mol
InChI Key: JXYRMNNTAOIALA-UHFFFAOYSA-N
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Description

The compound is a type of amide, which is an organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The “2-methyl” and “propanamide” parts suggest that the compound has a propyl group (three carbon atoms) with a methyl group (one carbon atom) attached to the second carbon atom. The “N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)” part is more complex and suggests the presence of a phenyl group, a sulfamoyl group, and a tetrahydroquinolinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a three-dimensional structure due to the tetrahydroquinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the methyl group could potentially undergo reactions typical of alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include exploring its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-methyl-N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-4-15-27-16-5-6-20-17-19(7-12-23(20)27)13-14-25-31(29,30)22-10-8-21(9-11-22)26-24(28)18(2)3/h7-12,17-18,25H,4-6,13-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYRMNNTAOIALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)isobutyramide

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